4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-fluorophenyl)piperazine-1-carboxamide
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Description
4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-fluorophenyl)piperazine-1-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as DFPM and is a piperazine derivative. DFPM has been found to have potential therapeutic benefits in various medical conditions, such as cancer, neurological disorders, and inflammation.
Scientific Research Applications
Polyamide Synthesis
Polyamides containing uracil and adenine as side groups were synthesized through reactions involving uracil, adenine, and dimethyl methylenesuccinate, followed by polycondensation with diamines such as 1,2-diaminoethane and piperazine. These polyamides, with molecular weights ranging from 1000–5000, demonstrate the potential of incorporating specific chemical structures into polymer chains for varied applications, including biocompatible materials and drug delivery systems (M. Hattori & M. Kinoshita, 1979).
Novel Anti-inflammatory and Analgesic Agents
New chemical structures derived from visnaginone and khellinone, incorporating dimethoxypyrimidinyl and piperazine components, were synthesized and evaluated as COX-1/COX-2 inhibitors. These compounds displayed significant analgesic and anti-inflammatory activities, showcasing the therapeutic potential of such chemical modifications in developing new pharmacological agents (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).
Antitubercular and Antibacterial Activities
N-{2-fluoro-6-[(4,6-dimethoxypyrimidin-2-yl)methyl]phenyl} carboxamide derivatives were synthesized and showed potent antitubercular and antibacterial activities, outperforming reference drugs Pyrazinamide and Streptomycin in some cases. The successful docking into MTB enoyl reductase further indicates the compounds' specific mechanisms of action, which could be exploited in developing new treatments for tuberculosis and bacterial infections (S. Bodige et al., 2020).
properties
IUPAC Name |
4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-fluorophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O3/c1-25-15-11-14(20-16(21-15)26-2)22-6-8-23(9-7-22)17(24)19-13-5-3-4-12(18)10-13/h3-5,10-11H,6-9H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPCDUJJJDDINC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-dimethoxypyrimidin-4-yl)-N-(3-fluorophenyl)piperazine-1-carboxamide |
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